1-(1,3-Thiazol-2-yl)ethane-1-thiol
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Overview
Description
1-(1,3-Thiazol-2-yl)ethane-1-thiol is a heterocyclic organic compound that features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(1,3-Thiazol-2-yl)ethane-1-thiol can be synthesized through several methods. One common approach involves the reaction of 2-bromo-1-(1,3-thiazol-2-yl)ethanone with thiourea under basic conditions. The reaction typically proceeds in ethanol with a catalytic amount of piperidine, yielding the desired product after refluxing for several hours .
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is becoming increasingly important in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 1-(1,3-Thiazol-2-yl)ethane-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding thioether.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, particularly at the C-2 and C-5 positions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed:
Oxidation: Disulfides, sulfonic acids.
Reduction: Thioethers.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
1-(1,3-Thiazol-2-yl)ethane-1-thiol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Industry: Utilized in the production of dyes, pigments, and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of 1-(1,3-Thiazol-2-yl)ethane-1-thiol involves its interaction with various molecular targets. The compound can bind to enzymes and proteins, altering their activity. For example, it may inhibit certain enzymes involved in oxidative stress pathways, thereby exerting antioxidant effects. Additionally, its ability to form disulfide bonds can disrupt the function of microbial proteins, contributing to its antimicrobial activity .
Comparison with Similar Compounds
1-(1,3-Thiazol-2-yl)ethanol: Similar structure but with a hydroxyl group instead of a thiol group.
1-(1,3-Thiazol-2-yl)propan-1-amine: Contains an amine group instead of a thiol group.
2-Aminothiazole: Lacks the ethane-1-thiol side chain
Uniqueness: 1-(1,3-Thiazol-2-yl)ethane-1-thiol is unique due to its thiol group, which imparts distinct chemical reactivity and biological activity. The presence of the thiol group allows for the formation of disulfide bonds, which is not possible with the hydroxyl or amine analogs. This unique feature makes it particularly valuable in applications requiring redox activity or thiol-specific interactions .
Properties
Molecular Formula |
C5H7NS2 |
---|---|
Molecular Weight |
145.3 g/mol |
IUPAC Name |
1-(1,3-thiazol-2-yl)ethanethiol |
InChI |
InChI=1S/C5H7NS2/c1-4(7)5-6-2-3-8-5/h2-4,7H,1H3 |
InChI Key |
KCIMVGLMWXVJRQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NC=CS1)S |
Origin of Product |
United States |
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